Pneumocandin C(0)

Vue d'ensemble

Description

Pneumocandin B0, also known as Pneumocandin C(0), is an organic chemical compound with the formula C50H80N8O17, produced by the fungus Glarea lozoyensis . It is a strong antifungal and inhibits the synthesis of β-(1→3)-D-glucan, which is a fundamental component in most cell walls, like the Candida albicans membrane . This compound is used to synthesize caspofungin .

Synthesis Analysis

Pneumocandin B0 is the starting molecule for the first semisynthetic echinocandin antifungal drug, caspofungin . In the wild-type strain, pneumocandin B0 is a minor fermentation product, and its industrial production was achieved by a combination of extensive mutation and medium optimization . The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated , providing a framework for further design of new antifungal therapeutics .Molecular Structure Analysis

The molecular formula of Pneumocandin B0 is C50H80N8O17 . It has a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase . Six amino acids, up to five of which are non-proteinogenic, form a strictly conserved hexapeptide backbone .Chemical Reactions Analysis

The key to the successful purification method of Pneumocandin B0 was a silica gel thin layer chromatography system that can be used to model counter current chromatography .Physical And Chemical Properties Analysis

Pneumocandin B0 is a white crystalline powder . It is soluble in ethanol, methanol, DMF or DMSO, but has limited water solubility . Its density is 1.411 g.cm−3 .Applications De Recherche Scientifique

Antifungal Therapeutics

Pneumocandins, including Pneumocandin C(0), are antifungal lipohexapeptides of the echinocandin family that noncompetitively inhibit 1,3- β -glucan synthase of the fungal cell wall . They are widely used as first-line therapy for invasive fungal infections .

Treatment for Compromised Immune Systems

Pneumocandins pose a serious threat to patients with compromised immune systems, such as those undergoing organ or bone marrow transplants, cancer, or HIV/AIDS .

Precursor for Semisynthesis of Caspofungin

Pneumocandins provide the precursor for the semisynthesis of caspofungin, which is widely used as first-line therapy for invasive fungal infections .

Framework for Designing New Antifungal Therapeutics

The biosynthetic steps leading to the formation of pneumocandin B0 and echinocandin B have been elucidated, providing a framework and attractive model for further design of new antifungal therapeutics .

Genetic Manipulation and Fermentation Optimization

Advances have been made in the enhancement of pneumocandin B0 production by random mutagenesis and fermentation optimization .

Development of Improved Pneumocandin Drug Candidates

Efforts are being made to develop improved pneumocandin drug candidates and more efficient production of pneumocandin B0 .

Abolition of Pneumocandin C(0) Production

Research has shown that the production of Pneumocandin C(0) can be abolished through gene replacement by the CRISPR/Cas9 strategy .

Contaminant in Pneumocandin B0 Production

Pneumocandin C(0) is a significant contaminant in the production of Pneumocandin B0 .

Mécanisme D'action

Target of Action

Pneumocandin C(0) is a member of the echinocandin family of antifungal lipopeptides . Its primary target is the β-1,3-glucan synthase complex , an enzyme responsible for the synthesis of β-1,3-glucan, a crucial component of the fungal cell wall . By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall .

Mode of Action

Pneumocandin C(0) acts as a non-competitive inhibitor of the β-1,3-glucan synthase complex . This means it binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and reducing its activity . The inhibition of β-1,3-glucan synthesis leads to a depletion of the glucan polymer in the fungal cell wall, causing osmotic instability and ultimately, fungal cell lysis .

Biochemical Pathways

The biosynthesis of pneumocandin C(0) involves several complex biochemical pathways . It is produced by the filamentous fungus Glarea lozoyensis . The biosynthetic steps leading to the formation of pneumocandin B(0) and echinocandin B have been elucidated, providing a framework for understanding the biosynthesis of pneumocandin C(0) .

Pharmacokinetics

The related compound caspofungin, a semisynthetic derivative of pneumocandin b(0), is known to have good bioavailability and is used as a first-line therapy for invasive fungal infections

Result of Action

The primary result of pneumocandin C(0)'s action is the lysis of fungal cells due to osmotic instability . This occurs as a result of the inhibition of β-1,3-glucan synthesis, which disrupts the integrity of the fungal cell wall . This makes pneumocandin C(0) a potent antifungal agent .

Action Environment

The efficacy and stability of pneumocandin C(0) can be influenced by various environmental factors. For example, the production of pneumocandin B(0), a closely related compound, has been enhanced through random mutagenesis and fermentation optimization . It is likely that similar strategies could be employed to optimize the production of pneumocandin C(0).

Safety and Hazards

Orientations Futures

The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated , providing a framework for further design of new antifungal therapeutics . This opens up possibilities for the development of improved pneumocandin drug candidates and more efficient production of pneumocandin B0 .

Propriétés

IUPAC Name |

N-[(3S,6S,9S,11R,15S,20S,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32?,33+,34+,35-,36+,39+,40+,41+,42-,43?,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMHTGKXJQHTQV-YWVCOZMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@@H]([C@H](NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N8O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pneumocandin C(0) | |

CAS RN |

144074-96-4 | |

| Record name | Pneumocandin C(0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144074964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

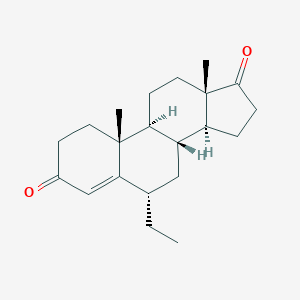

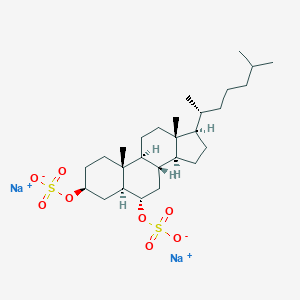

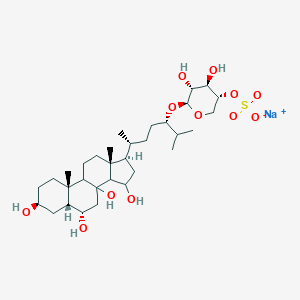

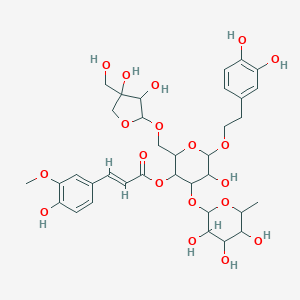

Feasible Synthetic Routes

Q & A

Q1: How does the supplementation of proline affect the production of Pneumocandin C(0) in Glarea lozoyensis?

A1: The research indicates that proline supplementation to the Glarea lozoyensis fermentation process leads to a dose-dependent decrease in Pneumocandin C(0) levels. [] This contrasts with the observed increase in Pneumocandin B(0) and E(0) levels under the same conditions. The study highlights the complex interplay between amino acid availability and the regulation of specific pneumocandin analogue synthesis in this fungus.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)

![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)

![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)